

Introduction: The Significance of L-Homophenylalanine tert-Butyl Ester in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *L*-Homophenylalanine tert-Butyl Ester

Cat. No.: B1419791

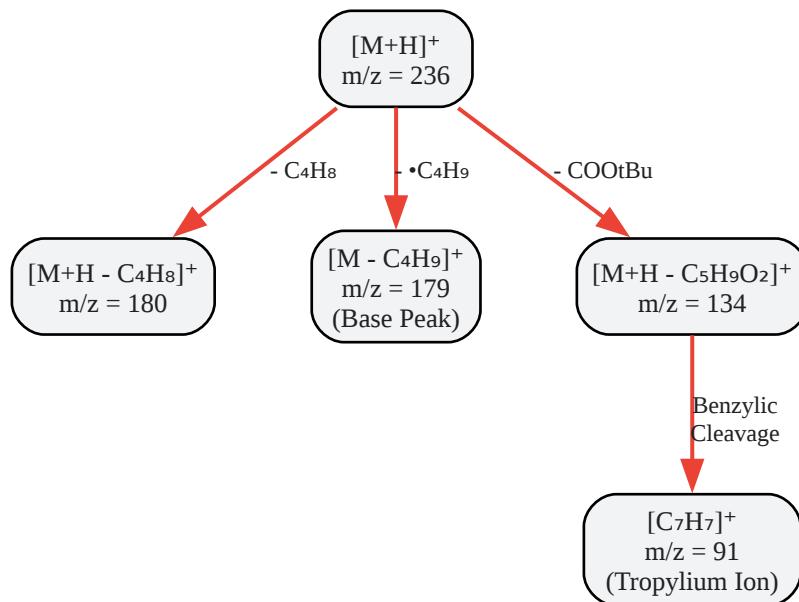
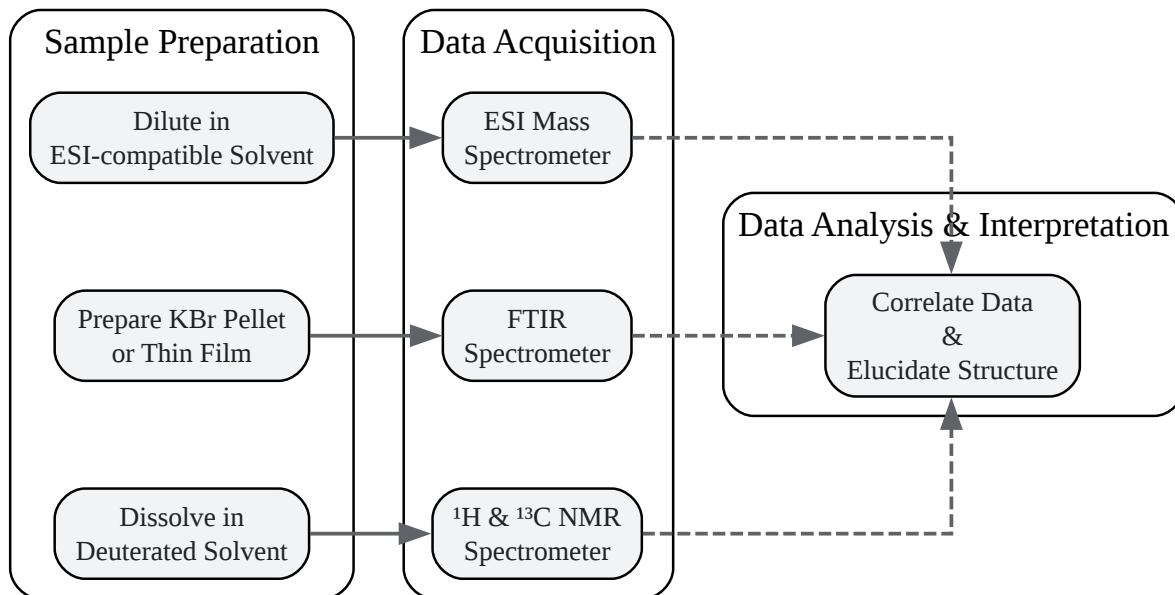
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L-Homophenylalanine, an unnatural amino acid, serves as a critical chiral building block in the pharmaceutical industry. It is most notably a precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs with significant clinical applications in managing hypertension and congestive heart failure.^[1] The efficient synthesis and purification of these drug intermediates are paramount. To facilitate this, protecting groups are employed, with the tert-butyl ester being a common choice for the carboxylic acid moiety.

L-Homophenylalanine tert-Butyl Ester is therefore a key intermediate whose structural integrity and purity must be rigorously verified. This guide provides a comprehensive analysis of its core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—from the perspective of a senior application scientist. Our focus is not merely on the data itself, but on the causal relationships between the molecule's structure and its spectroscopic signature, providing researchers and drug development professionals with a framework for confident characterization.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecular structure to predict the expected signals.



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References

- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
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